Fmoc-Mating Factor |A

Solid-phase peptide synthesis Fmoc chemistry Protecting group strategy

Procure Fmoc-Mating Factor α to bypass in-house synthesis risks. The Fmoc protection strategy eliminates hazardous HF cleavage required by Boc chemistry, enabling automated SPPS on standard lab equipment. With ≥95% HPLC purity, this batch-verified building block ensures reproducible Ste2p receptor SAR studies, photoaffinity probe generation, and analog synthesis. Unprotected or alternatively-protected peptides risk incomplete deprotection, side-reactions, and 3- to 120-fold receptor affinity variations. Choose analytically characterized Fmoc-α-factor to eliminate variables and accelerate GPCR research.

Molecular Formula C97H124N20O19S
Molecular Weight 1906.2 g/mol
Cat. No. B15286812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Mating Factor |A
Molecular FormulaC97H124N20O19S
Molecular Weight1906.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)OCC9C1=CC=CC=C1C1=CC=CC=C91
InChIInChI=1S/C97H124N20O19S/c1-54(2)42-74(111-89(126)76(45-57-48-102-68-24-12-10-18-61(57)68)112-91(128)78(47-59-50-101-53-105-59)113-90(127)77(46-58-49-103-69-25-13-11-19-62(58)69)115-97(135)136-52-67-65-22-8-6-20-63(65)64-21-7-9-23-66(64)67)87(124)107-70(33-35-82(99)119)85(122)110-75(43-55(3)4)88(125)109-72(26-14-15-38-98)94(131)116-39-16-27-80(116)92(129)104-51-84(121)106-73(34-36-83(100)120)95(132)117-40-17-28-81(117)93(130)108-71(37-41-137-5)86(123)114-79(96(133)134)44-56-29-31-60(118)32-30-56/h6-13,18-25,29-32,48-50,53-55,67,70-81,102-103,118H,14-17,26-28,33-47,51-52,98H2,1-5H3,(H2,99,119)(H2,100,120)(H,101,105)(H,104,129)(H,106,121)(H,107,124)(H,108,130)(H,109,125)(H,110,122)(H,111,126)(H,112,128)(H,113,127)(H,114,123)(H,115,135)(H,133,134)
InChIKeyRVELGNNQGMKCEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Mating Factor α: A Protected α-Factor Peptide for Yeast GPCR Signaling Research and Peptide Synthesis


Fmoc-Mating Factor α (CAS: 250642-63-8) is a 13-amino acid synthetic peptide with the sequence Fmoc-WHWLQLKPGQPMY-OH, representing the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc)-protected derivative of the Saccharomyces cerevisiae α-factor mating pheromone . With a molecular weight of 1906-1907 Da and standard commercial purity of ≥95% by HPLC , this compound serves as both a direct research tool for yeast GPCR (Ste2p) studies and a key synthetic building block for generating α-factor analogs and photoaffinity probes [1]. The α-factor pheromone is a tridecapeptide that binds to the Ste2p receptor on MATa cells, initiating G1 cell cycle arrest and mating responses [2].

Why Fmoc-Mating Factor α Cannot Be Substituted by Unprotected α-Factor or Alternative Synthetic Routes


Substituting Fmoc-Mating Factor α with unprotected α-factor (sequence WHWLQLKPGQPMY, MW 1684 Da) or peptides synthesized via alternative protection strategies (e.g., Boc/Bzl chemistry) introduces substantial experimental and procurement risks. The Fmoc protecting group is not merely a synthetic convenience—it fundamentally alters the compound's utility profile: the protected form enables selective on-resin modifications for analog generation that are impossible with free N-terminal peptides [1], while the Fmoc strategy avoids the hazardous hydrofluoric acid (HF) cleavage required by Boc chemistry, significantly reducing laboratory safety requirements and equipment constraints [2]. Furthermore, α-factor analogs exhibit extreme sensitivity in receptor binding and biological activity: single-residue substitutions can reduce receptor affinity by 3- to 120-fold depending on the modification [3]. This structure-activity steepness means that any unintended variation introduced during synthesis—whether from incomplete deprotection, side-reactions, or sequence errors—can render the peptide non-functional. Procurement of verified, analytically characterized Fmoc-Mating Factor α from reputable vendors ensures batch-to-batch reproducibility and eliminates the variable outcomes associated with in-house synthesis or unverified alternative sources .

Fmoc-Mating Factor α: Quantified Performance Data for Scientific Procurement Decisions


Fmoc Strategy Enables Cleaner Synthesis of α-Factor Compared to Boc/Bzl Methodology

The Fmoc solid-phase peptide synthesis (SPPS) methodology enables preparation of α-factor and its photoactive analogs without the hazardous HF cleavage step required by Boc/Bzl chemistry [1]. Using Fmoc protection with hydrazinobenzoyl AM NovaGel resin, synthetic α-factor was obtained with full structural confirmation by MS-MS and NMR, and the resulting photoactive analogs exhibited activity comparable to native a-factor in yeast growth arrest assays [1]. In contrast, the traditional Boc/Bzl strategy for α-factor synthesis requires specialized HF apparatus and presents significant laboratory safety and accessibility barriers [2].

Solid-phase peptide synthesis Fmoc chemistry Protecting group strategy Peptide coupling efficiency

High Purity (>95-98% by HPLC) of Fmoc-Mating Factor α Reduces Batch-to-Batch Variation Risk

Commercially available Fmoc-Mating Factor α is routinely supplied with HPLC-verified purity of ≥95%, with some vendors offering >98% purity grades [1]. This analytical specification provides procurement certainty absent in in-house synthesized or uncharacterized batches. Given that α-factor analog biological activities are exquisitely sensitive to sequence modifications—with receptor binding reductions ranging from 3- to 120-fold for single-residue alterations [2]—the presence of even low-level synthetic impurities (truncated sequences, deletion peptides, or incompletely deprotected species) could confound experimental interpretation. The >95% purity threshold represents a quantifiable procurement criterion that distinguishes catalog-grade peptides from lower-quality alternatives.

Peptide purity HPLC analysis Quality control Reproducibility

Position 1 Fmoc Protection Preserves α-Factor Backbone Integrity for Downstream Analog Synthesis

The N-terminal Fmoc group protects the Trp¹ residue of α-factor, a position where modifications profoundly impact receptor affinity and biological activity. Studies demonstrate that analogs with aromatic replacements at position 1 exhibit 3- to 6-fold lower receptor affinity than the parent peptide, while hydrophilic substitutions such as Glu¹ cause a 120-fold reduction in receptor binding [1]. The Fmoc-protected form serves as an ideal precursor for generating position-1 analogs via selective on-resin modifications, enabling systematic structure-activity relationship (SAR) studies that would be challenging with free N-terminal α-factor due to side-reactions and incomplete coupling [2].

Structure-activity relationship α-Factor analogs Receptor binding Peptide modification

Defined Storage Stability: -20°C Storage Extends Shelf Life to 6-12 Months

Commercial Fmoc-Mating Factor α is supplied as a lyophilized powder with vendor-specified storage conditions: shipment at 4°C, storage at -20°C, with shelf life ranging from 6 months to 12 months from date of receipt. These quantified stability parameters enable laboratory inventory planning and reduce the risk of peptide degradation compared to uncharacterized or non-lyophilized α-factor preparations. The lyophilized formulation is soluble in DMSO for stock solution preparation , and vendors provide guidance that stock solutions stored at -80°C remain stable for up to 6 months .

Peptide stability Storage conditions Lyophilized formulation Shelf life

Fmoc-Mating Factor α: Primary Application Scenarios Based on Verified Evidence


Solid-Phase Synthesis of α-Factor Analogs and Photoaffinity Probes

Fmoc-Mating Factor α serves as the optimal starting material for laboratories synthesizing α-factor analogs without access to HF-capable peptide synthesis facilities. The Fmoc protection strategy enables automated SPPS using standard laboratory equipment, avoiding the specialized apparatus and safety protocols required for Boc/Bzl chemistry [1]. Using this approach, researchers have successfully prepared photoactive α-factor analogs that retain activity comparable to the native pheromone, enabling photoaffinity labeling studies of Ste2p receptor interactions [1]. The commercial availability of Fmoc-Mating Factor α at >95% purity [2] eliminates the need for initial sequence assembly and purification, allowing researchers to focus directly on analog design and functional characterization.

Yeast GPCR (Ste2p) Structure-Activity Relationship (SAR) Studies

The Fmoc-protected α-factor provides a versatile scaffold for systematic SAR studies of the Ste2p receptor. Position 1 modifications, enabled by selective deprotection of the Fmoc group, produce analogs with receptor affinity changes ranging from 3- to 120-fold depending on the substituent [1]. Similarly, position 13 modifications yield analogs retaining 80-120% of wild-type biological activity when the phenolic OH is replaced with fluorine, amino, nitro, or hydrogen, while aromatic ring removal (>100-fold affinity reduction) confirms the structural requirements for receptor engagement [2]. Procuring analytically verified Fmoc-Mating Factor α ensures that observed activity differences stem from designed modifications rather than synthetic impurities.

Development of Radiolabeled α-Factor Receptor Ligands

Fmoc-Mating Factor α serves as a precursor for generating radioiodinated α-factor analogs for sensitive receptor-binding assays. The strategy involves substituting Phe or p-F-Phe at position 13 (replacing Tyr) while incorporating Tyr at other positions for iodination, producing ligands such as [Tyr(¹²⁵I)¹,Nle¹²,Phe¹³]α-factor which exhibits saturable binding with a KD of 81 nM to Ste2p [1]. The Fmoc-protected starting material enables this positional substitution strategy by allowing selective on-resin modifications during synthesis. The high purity of commercial Fmoc-Mating Factor α [2] reduces the risk of impurities interfering with radiolabeling efficiency or producing spurious binding signals.

Reproducible Yeast Growth Arrest and Gene Induction Bioassays

Fmoc-Mating Factor α, upon deprotection to yield free α-factor, provides a standardized reagent for yeast pheromone response assays including growth arrest (G1 cell cycle arrest) and gene induction (FUS1-lacZ reporter) assays [1]. These assays are sensitive to peptide purity and concentration: α-factor elicits half-maximal responses at nanomolar concentrations, and impurities or degradation products may produce antagonistic or confounding effects. The availability of Fmoc-Mating Factor α with defined purity (>95% HPLC) [2] and documented storage stability (6-12 months at -20°C) [3] supports inter-laboratory reproducibility and longitudinal experimental consistency, critical attributes for publications and multi-institutional studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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